molecular formula C13H18O9 B104503 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose CAS No. 144490-03-9

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Cat. No.: B104503
CAS No.: 144490-03-9
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-CYDGBPFRSA-N
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Description

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose, also known as this compound, is a useful research compound. Its molecular formula is C13H18O9 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Methanogenic Pathways and Environmental Studies

  • Quantification of Methanogenic Pathways: The study of methanogenic pathways, involving compounds like acetate as precursors to methane, highlights the environmental impact and significance of understanding biochemical processes in various ecosystems. This knowledge is crucial for evaluating carbon cycling and methane emissions in natural and engineered environments (Conrad, 2005).

Green Chemistry and Sustainable Solvents

  • Sustainable Lipophilic Solvent for Natural Products: The exploration of bio-based solvents like 2-methyloxolane for extracting natural products demonstrates the chemical industry's shift towards greener alternatives. This research addresses the environmental and safety concerns associated with conventional petroleum-based solvents, offering insights into sustainable practices in chemical processing (Rapinel et al., 2020).

Advanced Materials and Biofuel Production

  • Biodiesel Production via Interesterification: Investigations into using methyl acetate for biodiesel production via interesterification reveal an innovative approach to creating cleaner, more sustainable biofuels. This method highlights the potential for acetate derivatives in enhancing biofuel production processes, with implications for environmental sustainability and energy security (Esan et al., 2021).

Analytical Techniques and Drug Analysis

  • Sophisticated Analytical Techniques for Drug Analysis: The development and refinement of analytical techniques for drug substances like Empagliflozin, showcasing the role of acetate derivatives in pharmaceutical analysis. This research underpins the importance of accurate, reliable analytical methods in ensuring drug quality and efficacy (Danao, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for research on this compound are not well-documented in the available literature .

Biochemical Analysis

Biochemical Properties

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides and nucleotides. It interacts with various enzymes, such as ribokinase and nucleoside phosphorylase, which facilitate the phosphorylation and glycosylation processes. These interactions are essential for the formation of nucleotides, which are the building blocks of nucleic acids. The compound’s acetyl groups can be hydrolyzed by esterases, leading to the release of free ribose, which can then participate in further biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be taken up by cells and deacetylated to release ribose, which is then utilized in the pentose phosphate pathway. This pathway is crucial for generating NADPH and ribose-5-phosphate, which are essential for anabolic reactions and nucleotide synthesis. Additionally, the compound’s acetyl groups can modulate the activity of histone acetyltransferases, thereby influencing gene expression and chromatin structure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific enzymes, such as ribokinase, facilitating the phosphorylation of ribose. This phosphorylation is a critical step in the synthesis of nucleotides. Additionally, the acetyl groups of the compound can be transferred to histones by histone acetyltransferases, leading to changes in chromatin structure and gene expression. These molecular interactions highlight the compound’s role in regulating cellular processes and maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of esterases, leading to the release of free ribose. This hydrolysis can affect the compound’s activity and its interactions with cellular components. Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance nucleotide synthesis and support cellular metabolism. At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage. These adverse effects are likely due to the excessive accumulation of acetyl groups and the disruption of cellular homeostasis. Therefore, careful dosage optimization is crucial for achieving the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and nucleotide synthesis. The compound is deacetylated to release ribose, which is then phosphorylated by ribokinase to form ribose-5-phosphate. This intermediate is a key component of the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for anabolic reactions. Additionally, the compound’s acetyl groups can be utilized in acetyl-CoA synthesis, further integrating it into cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or facilitated transport. Once inside the cell, it is deacetylated to release ribose, which can then be utilized in metabolic pathways. The acetyl groups can also be transported to the nucleus, where they participate in histone acetylation and gene regulation. This distribution pattern highlights the compound’s versatility and its ability to influence multiple cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. In the cytoplasm, the compound is involved in metabolic processes, such as the pentose phosphate pathway and nucleotide synthesis. In the nucleus, the acetyl groups of the compound can be transferred to histones, influencing chromatin structure and gene expression. This dual localization underscores the compound’s multifaceted role in cellular function and regulation .

Properties

IUPAC Name

[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-CYDGBPFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358660
Record name 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144490-03-9
Record name β-L-Ribofuranose, 1,2,3,5-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144490-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-L-Ribofuranose, tetraacetate
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